molecular formula C13H17NO5 B12498851 Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Katalognummer: B12498851
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: IXECMLNTLPRCJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C₁₃H₁₇NO₅ It is used primarily in research and industrial applications due to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate can be synthesized through a series of chemical reactions involving cyclooctene and 2,5-dioxopyrrolidin-1-yl carbonate. The synthesis typically involves the following steps:

    Formation of Cyclooct-2-en-1-yl Carbonate: Cyclooctene is reacted with phosgene to form cyclooct-2-en-1-yl chloroformate.

    Reaction with 2,5-Dioxopyrrolidin-1-yl Carbonate: The cyclooct-2-en-1-yl chloroformate is then reacted with 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug development and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its action include nucleophilic substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate: Similar in structure but with different reactivity and applications.

    2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate: Used in similar applications but with distinct chemical properties.

Uniqueness

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is unique due to its specific reactivity and the ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in bioconjugation and drug development applications.

Eigenschaften

Molekularformel

C13H17NO5

Molekulargewicht

267.28 g/mol

IUPAC-Name

cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2

InChI-Schlüssel

IXECMLNTLPRCJD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.